Choerospondin

説明

特性

IUPAC Name |

(2S)-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-3-1-9(2-4-11)14-7-13(25)17-12(24)5-10(23)6-15(17)30-14/h1-6,14,16,18-24,26-28H,7-8H2/t14-,16+,18+,19-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDSYIXRWHRPMN-SFTVRKLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60230942 | |

| Record name | 4H-1-Benzopyran-4-one, 2-(4-(beta-D-glucopyranosyloxy)phenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81202-36-0 | |

| Record name | 4H-1-Benzopyran-4-one, 2-(4-(beta-D-glucopyranosyloxy)phenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081202360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(4-(beta-D-glucopyranosyloxy)phenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core of Choerospondin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choerospondin, a dietary flavonoid glycoside, has garnered significant attention within the scientific community for its potential therapeutic applications. Isolated from Choerospondias axillaris, this natural compound has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and α-glucosidase inhibitory effects. This technical guide provides a comprehensive overview of the chemical structure of this compound, a summary of its quantitative biological data, detailed experimental protocols for its isolation, and an exploration of its modulation of key signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

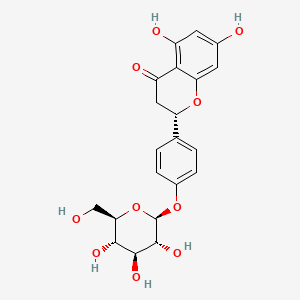

Chemical Structure of this compound

This compound is chemically identified as 5,7-dihydroxy flavanone-4'-β-D-glucoside. It is a flavonoid glycoside, meaning it consists of a flavonoid aglycone (naringenin) bonded to a glucose molecule.

Molecular Formula: C₂₁H₂₂O₁₀[1]

CAS Number: 81202-36-0[1]

Synonyms: Naringenin 7-O-glucoside, Prunin

IUPAC Name: (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one 7-O-β-D-glucopyranoside

The core structure of this compound consists of a flavanone (B1672756) backbone, characterized by a three-ring system (A, B, and C rings). The glucose moiety is attached at the 7th position of the A ring. The stereochemistry at the C2 position of the C ring is typically (S).

Quantitative Biological Data

While much of the existing research has focused on extracts of Choerospondias axillaris, some studies have begun to quantify the biological activities of its constituent compounds. The following table summarizes the available quantitative data related to the biological activities of extracts containing this compound. It is important to note that these values may not be representative of pure this compound and should be interpreted with caution. Further studies on the isolated compound are required to determine its specific potency.

| Biological Activity | Assay | Test Substance | IC₅₀ / EC₅₀ Value | Reference |

| Antioxidant Activity | DPPH radical scavenging | Proanthocyanidins extract from C. axillaris peels | 164 ± 7 µg/mL | [2] |

| Antioxidant Activity | ABTS radical scavenging | Proanthocyanidins extract from C. axillaris peels | 154 ± 6 µg/mL | [2] |

| Cellular Antioxidant Activity | Caco-2 cells (with PBS wash) | Proanthocyanidins extract from C. axillaris peels | EC₅₀ = 38.9 ± 2.1 µg/mL | [2] |

| Cellular Antioxidant Activity | Caco-2 cells (without PBS wash) | Proanthocyanidins extract from C. axillaris peels | EC₅₀ = 10.2 ± 1.4 µg/mL | [2] |

| α-Glucosidase Inhibition | in vitro assay | Ethanolic extract of Hyophorbe lagenicaulis leaves | IC₅₀ = 41.25 ± 1.25 µg/mL | [3] |

| Anti-inflammatory Activity | NO release inhibition in RAW264.7 cells | Compound 51 (synthetic NF-κB inhibitor) | IC₅₀ = 3.1 ± 1.1 µM | [2] |

| Anti-inflammatory Activity | NF-κB transcriptional inhibition | Compound 51 (synthetic NF-κB inhibitor) | IC₅₀ = 172.2 ± 11.4 nM | [2] |

Experimental Protocols

Isolation of Flavonoids from Choerospondias axillaris

The following protocol describes a general method for the extraction of total flavonoids from Choerospondias axillaris, which can be further purified to isolate this compound.

Objective: To extract total flavonoids from the plant material of Choerospondias axillaris using percolation.[1]

Materials and Reagents:

-

Dried and powdered plant material of Choerospondias axillaris

-

Ethanol (B145695) (60%)

-

Percolator

-

Filter paper

-

Rotary evaporator

-

Spectrophotometer

Procedure:

-

Preparation of Plant Material: The plant material (e.g., bark) is dried and ground into a fine powder to increase the surface area for extraction.

-

Percolation:

-

Concentration: The collected percolate is concentrated under reduced pressure using a rotary evaporator to remove the ethanol.

-

Quantification: The total flavonoid content in the extract is determined spectrophotometrically.

-

Further Purification (General Steps):

-

The crude flavonoid extract can be subjected to column chromatography using silica (B1680970) gel or Sephadex LH-20.

-

Elution with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) will separate the different flavonoid components.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled, and the solvent is evaporated.

-

Further purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC).

-

Signaling Pathway Modulation

Preliminary studies suggest that compounds within Choerospondias axillaris, including flavonoids like this compound, exert their biological effects by modulating key intracellular signaling pathways, such as the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Total flavonoids from Choerospondias axillaris have been shown to modulate this pathway.

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a cascade of protein kinases that plays a critical role in cellular processes such as proliferation, differentiation, and apoptosis. The pathway typically involves a three-tiered kinase cascade: a MAPKKK (e.g., Raf), a MAPKK (e.g., MEK), and a MAPK (e.g., ERK, p38, JNK). Proanthocyanidin extracts from Choerospondias axillaris peels have been found to attenuate the phosphorylation of key components of this pathway, including ERK and p38 MAPK.

Caption: Proposed modulation of the MAPK signaling pathway by this compound.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents. Its multifaceted biological activities, coupled with its natural origin, make it a compelling subject for further investigation. This technical guide provides a consolidated resource of the current knowledge on this compound, with the aim of facilitating future research and development efforts. A deeper understanding of its specific quantitative bioactivities, refined isolation and synthesis protocols, and precise molecular mechanisms of action will be crucial in unlocking its full therapeutic potential.

References

An In-depth Technical Guide to the Bioactive Compounds of Choerospondias axillaris

This guide provides a comprehensive overview of the discovery, origin, and characterization of bioactive compounds isolated from Choerospondias axillaris, a plant with significant medicinal applications. While a specific compound named "Choerospondin" is not extensively characterized in the available literature, this document will focus on the well-documented phytochemistry of the plant, including flavonoids, polysaccharides, and other active molecules. The information is intended for researchers, scientists, and professionals in drug development.

Origin and Discovery

Choerospondias axillaris, commonly known as Lapsi, is a deciduous, fruit-bearing tree belonging to the Anacardiaceae family.[1] Native to the Himalayan region, particularly Nepal, it is also found in India, China, Thailand, Japan, and Vietnam.[1] Traditionally, various parts of the plant, including its fruit, bark, and leaves, are used in folk medicine and for culinary purposes.[1] Scientific investigations into Choerospondias axillaris have led to the isolation and characterization of several bioactive compounds with potential therapeutic applications, particularly in cardiovascular diseases and kidney stone treatment.[2][3]

Data Presentation: Quantitative Analysis of Bioactive Components

The following tables summarize the quantitative data available for various compounds and extracts from Choerospondias axillaris.

Table 1: Binding Affinities of Choerospondias axillaris Compounds to Endothelin Receptor A (ETAR) [4][5]

| Compound | Binding Site | Association Constant (Ka) in M-1 |

| Catechin | High Affinity | (2.53 ± 0.11) x 105 |

| Low Affinity | (9.94 ± 0.02) x 103 | |

| Hyperoside | High Affinity | (1.01 ± 0.12) x 106 |

| Low Affinity | (7.40 ± 0.03) x 104 | |

| Pinocembrin | High Affinity | (2.05 ± 0.04) x 105 |

| Low Affinity | (2.47 ± 0.09) x 104 |

Table 2: Kinetic Parameters of Proteases from Choerospondias axillaris [6]

| Plant Part | Km (µM) | Vmax (pmol/min) |

| Leaf | 5.61 | 185.18 |

| Bark | 2.36 | 82.64 |

| Root | 1.53 | 52.91 |

Table 3: Antioxidant Activity of Polysaccharides from Choerospondias axillaris Leaves [7]

| Polysaccharide Fraction | IC50 for Hydroxyl Radical Scavenging (mg/mL) |

| Crude CALP | 0.83 |

| CALP-1 | 1.14 |

| CALP-2 | 1.46 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Isolation and Purification of Polysaccharides (CALP-1 and CALP-2) [7]

-

Extraction of Crude Polysaccharides: The dried leaves of Choerospondias axillaris are powdered and extracted with hot water. The extract is then concentrated, and crude polysaccharides are precipitated using ethanol.

-

Purification: The crude polysaccharide extract is first passed through a polyamide column to remove impurities. The resulting solution is then subjected to ion-exchange chromatography using a DEAE-52 cellulose (B213188) column. Gradient elution is performed with distilled water, followed by 0.1 M and 0.3 M NaCl solutions. The fractions are collected and further purified by gel filtration chromatography on a Sephadex G-100 column.

2. Isolation and Characterization of Proteases [1][6]

-

Preparation of Crude Extract: Dried and powdered leaf, bark, or root samples are washed with acetone. The powder is then heated at 70°C in a 0.1 M phosphate (B84403) buffer (pH 7). The mixture is filtered to obtain the crude enzyme extract.

-

Precipitation: The crude extract is subjected to precipitation first with trichloroacetic acid (TCA) to a final concentration of 0.2 M. The resulting pellet is washed with cold acetone. This is followed by ammonium (B1175870) sulfate (B86663) precipitation (20-80% w/v).

-

Dialysis: The precipitate from the ammonium sulfate step is dialyzed against a 0.1 M phosphate buffer (pH 7) to remove excess salt.

-

Enzyme Assay: Protease activity is determined by measuring the hydrolysis of a substrate, such as bovine serum albumin (BSA). The reaction mixture is incubated, and the amount of product formed is quantified.

3. Screening for Endothelin Receptor A (ETAR) Ligands by Affinity Chromatography [4][5]

-

Immobilization of ETAR: The endothelin receptor A is covalently immobilized onto a chromatography column.

-

Screening: An extract of Choerospondias axillaris is passed through the ETAR column. Compounds with affinity for the receptor will bind.

-

Elution and Identification: The bound compounds are eluted from the column, and their structures are identified using techniques such as tandem mass spectrometry.

-

Determination of Binding Constants: Frontal analysis and adsorption energy distribution are used to calculate the association constants for the identified ligands.

Signaling Pathways and Mechanisms of Action

The bioactive compounds from Choerospondias axillaris have been shown to modulate several key signaling pathways.

1. NF-κB Signaling Pathway

Total Flavones of Choerospondias axillaris (TFC) have been demonstrated to attenuate cardiac dysfunction and myocardial interstitial fibrosis by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] TFC treatment in a rat model of myocardial infarction led to a decrease in the levels of pro-inflammatory cytokines TNF-α and IL-6, and an increase in the anti-inflammatory cytokine IL-10.[8] Furthermore, TFC decreased the expression of MMP-2, MMP-9, TGF-β1, and the phosphorylation of IκBα, which is a key step in the activation of NF-κB.[8]

2. NLRP3 Inflammasome Pathway

Choerospondias axillaris has shown therapeutic potential in the treatment of kidney stones.[3] Its mechanism involves the regulation of the NLRP3 inflammasome, a key player in inflammation.[3] The active components of C. axillaris can reduce oxidative stress and the inflammatory response by inhibiting the activation of the NLRP3 inflammasome.[3] This, in turn, reduces cell damage and the adhesion of calcium oxalate (B1200264) crystals in the kidneys.[3]

3. Experimental Workflow for Bioactive Compound Screening

The following diagram illustrates a general workflow for the screening and identification of bioactive compounds from a natural source like Choerospondias axillaris.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. journal.hep.com.cn [journal.hep.com.cn]

- 3. Frontiers | Multi - dimensional mechanism analysis of Choerospondias axillaris (Roxb.) Burtt et Hill in treating kidney stones: network pharmacology, molecular docking and in vitro experimental verification [frontiersin.org]

- 4. Screening potential ligands of endothelin receptor A from Choerospondias axillaris and evaluation of their drug-like properties by affinity chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Isolation, Purification, and Antioxidant Activities of Polysaccharides from Choerospondias axillaris Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Total Flavones of Choerospondias axillaris Attenuate Cardiac Dysfunction and Myocardial Interstitial Fibrosis by Modulating NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bioactive Compounds in Choerospondias axillaris Leaves

An important note on "Choerospondin": Initial research into the topic of "this compound" in Choerospondias axillaris leaves reveals a significant lack of current scientific data. The term "this compound" appears in a 1983 publication detailing its isolation from the bark of the plant. However, contemporary scientific literature does not provide a detailed chemical structure, quantitative data, or specific biological activities for this compound, particularly within the leaves. Therefore, this technical guide will focus on the well-characterized and scientifically validated bioactive compounds found in the leaves of Choerospondias axillaris, namely polysaccharides and flavonoids, for which there is a substantial body of research.

Introduction to Choerospondias axillaris

Choerospondias axillaris, a tree belonging to the Anacardiaceae family, is widely distributed in several Asian countries. Various parts of this plant, including its fruits, bark, and leaves, have been utilized in traditional medicine and are known to possess a range of pharmacological properties. The leaves, in particular, are a valuable source of bioactive compounds with potential applications in drug development and nutraceuticals. This guide provides a comprehensive overview of the key chemical constituents in the leaves, their quantitative analysis, methods of isolation, and mechanisms of action.

Polysaccharides in Choerospondias axillaris Leaves

Recent studies have focused on the extraction, characterization, and bioactivity of polysaccharides from the leaves of Choerospondias axillaris (CALP). These complex carbohydrates have demonstrated significant antioxidant properties.

Data Presentation

The quantitative data for two purified polysaccharide fractions from C. axillaris leaves, CALP-1 and CALP-2, are summarized below.

| Parameter | Crude CALP | CALP-1 | CALP-2 | Reference |

| Yield from crude CALP | - | 45.21% | 35.36% | [1] |

| Molecular Weight (KDa) | - | 11.20 | 8.03 | [1][2][3] |

| Monosaccharide Molar Ratio | ||||

| Rhamnose | - | 5.16 | 1.38 | [1][2][3] |

| Arabinose | - | 2.31 | 3.63 | [1][2][3] |

| Galactose | - | 5.50 | 18.84 | [1][2][3] |

| Glucose | - | 27.18 | 8.28 | [1][2][3] |

| Xylose | - | 1.00 | Not Detected | [1][2][3] |

| Mannose | - | 0.76 | Not Detected | [1][2][3] |

| Galacturonic acid | - | 1.07 | 1.45 | [1][2][3] |

| Antioxidant Activity (IC50) | ||||

| DPPH Radical Scavenging | Lower than pure fractions | 0.79 mg/mL | 1.06 mg/mL | [2][4] |

Experimental Protocols

This protocol is based on methodologies described in the literature for isolating and purifying polysaccharides from C. axillaris leaves.[2][4]

-

Preparation of Leaf Powder: Fresh leaves of Choerospondias axillaris are washed, dried, and crushed into a fine powder.

-

Hot Water Extraction: The leaf powder is mixed with deionized water and heated for a specified duration to extract the crude polysaccharides.

-

Precipitation: The resulting extract is concentrated and then precipitated by adding a surplus of anhydrous ethanol (B145695). The mixture is left to stand, allowing the crude polysaccharides to settle.

-

Collection of Crude CALP: The precipitate is collected by centrifugation, washed multiple times with anhydrous ethanol, and then dried under a vacuum to obtain the crude CALP.

-

Ion-Exchange Chromatography: The crude CALP is dissolved in deionized water and loaded onto a DEAE-52 cellulose (B213188) column. The column is eluted with a step-wise gradient of sodium chloride (NaCl) solution. The eluates are collected in fractions.

-

Gel Filtration Chromatography: The polysaccharide fractions obtained from ion-exchange chromatography are further purified using a Sephadex G-100 column. The column is eluted with deionized water, and the fractions containing the purified polysaccharides (CALP-1 and CALP-2) are collected.

-

Analysis: The purified fractions are characterized using High-Performance Gel Permeation Chromatography (HPGPC) to determine their molecular weight and High-Performance Anion-Exchange Chromatography (HPAEC) to determine their monosaccharide composition.[2][4]

This assay is used to evaluate the antioxidant activity of the polysaccharide fractions.[2][4]

-

Preparation of Solutions: A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in ethanol is prepared. The polysaccharide samples are dissolved in deionized water to create a series of concentrations.

-

Reaction Mixture: The DPPH solution is mixed with the polysaccharide sample solutions. A control is prepared with deionized water instead of the sample.

-

Incubation: The mixtures are incubated in the dark at room temperature for a specified time.

-

Measurement: The absorbance of the solutions is measured at a specific wavelength using a spectrophotometer.

-

Calculation: The scavenging activity is calculated as a percentage of the reduction in absorbance of the sample compared to the control. The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH free radicals, is then determined.

Mandatory Visualization: Experimental Workflow

Flavonoids in Choerospondias axillaris Leaves

The leaves of Choerospondias axillaris are also reported to be a rich source of flavonoids, with a total flavonoid content of approximately 5.96%.[4] These phenolic compounds are known for their wide range of biological activities, including anti-inflammatory and antioxidant effects.

Data Presentation

While much of the detailed quantitative analysis of specific flavonoids has been performed on the fruit and bark of C. axillaris, the leaves are confirmed to contain a significant amount of total flavonoids.

| Parameter | Value | Reference |

| Total Flavonoid Content in Leaves | 5.96% | [4] |

Experimental Protocols

This protocol describes an optimized method for extracting total flavonoids.[5]

-

Preparation: Dried and powdered leaves of Choerospondias axillaris are used as the starting material.

-

Solvent and Soaking: The leaf powder is soaked in 60% ethanol at a ratio of 1:8 (plant material to solvent, w/v) for 48 hours.

-

Percolation: The mixture is then subjected to percolation, a process where the solvent is allowed to seep through the plant material to extract the soluble constituents.

-

Collection and Concentration: The percolate, rich in flavonoids, is collected and the solvent is evaporated to yield the flavonoid-rich extract.

The aluminum chloride colorimetric method is a common and reliable technique for quantifying total flavonoid content.[6]

-

Preparation of Standard: A standard curve is prepared using a known concentration of a standard flavonoid, such as quercetin (B1663063).

-

Reaction: The flavonoid extract is mixed with a solution of aluminum chloride (AlCl3) in an alkaline medium.

-

Measurement: The formation of a flavonoid-aluminum complex results in a colored solution. The absorbance of this solution is measured using a spectrophotometer at a specific wavelength.

-

Quantification: The total flavonoid content in the sample is determined by comparing its absorbance to the standard curve and is typically expressed as quercetin equivalents (QE).

Biological Activities and Signaling Pathways

Flavonoids from Choerospondias axillaris have been shown to possess potent anti-inflammatory properties. One of the key mechanisms underlying this activity is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] The NF-κB pathway is a central regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. Additionally, extracts from the plant have been shown to be associated with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular responses to a variety of stimuli, including stress and inflammation.[8]

Mandatory Visualization: Signaling Pathways

Conclusion

While the originally requested compound, this compound, remains scientifically obscure, particularly in the leaves of Choerospondias axillaris, this guide demonstrates that the leaves are a rich source of other well-characterized bioactive compounds. The polysaccharides CALP-1 and CALP-2, along with a significant content of flavonoids, have been shown to possess potent antioxidant and anti-inflammatory activities. The detailed protocols for their extraction and analysis, coupled with the understanding of their modulation of key signaling pathways like NF-κB and MAPK, provide a solid foundation for further research. Future studies should aim to elucidate the complete phytochemical profile of the leaves, potentially re-investigate the structure and activity of this compound, and further explore the therapeutic potential of the leaf extracts for drug development and clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation, Purification, and Antioxidant Activities of Polysaccharides from Choerospondias axillaris Leaves [mdpi.com]

- 3. Isolation, Purification, and Antioxidant Activities of Polysaccharides from Choerospondias axillaris Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation, Purification, and Antioxidant Activities of Polysaccharides from Choerospondias axillaris Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Extracting flavonoids from Choerospondias axillaris by percolation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Total Flavones of Choerospondias axillaris Attenuate Cardiac Dysfunction and Myocardial Interstitial Fibrosis by Modulating NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Multi - dimensional mechanism analysis of Choerospondias axillaris (Roxb.) Burtt et Hill in treating kidney stones: network pharmacology, molecular docking and in vitro experimental verification [frontiersin.org]

Unveiling Choerospondin and Other Bioactive Compounds from Choerospondias axillaris: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of Choerospondin and other significant bioactive compounds found in Choerospondias axillaris. The document details the phytochemical composition, quantitative data, experimental protocols for isolation and analysis, and known biological activities, with a focus on the underlying signaling pathways.

This compound: A Flavanone (B1672756) Glycoside from Choerospondias axillaris

This compound is a specific flavanone glycoside that has been isolated from the bark of Choerospondias axillaris (Roxb.) B.L.Burtt & A.W.Hill, a tree commonly known as the Nepali Hog Plum or Lapsi. The initial isolation and structural elucidation identified this compound as 5,7-dihydroxyflavanone-4'-β-D-glucoside. While early research identified this compound, recent scientific literature has focused more extensively on the rich profile of other bioactive constituents within the fruit and leaves of the plant, which exhibit a wide range of pharmacological activities.

Quantitative Analysis of Bioactive Compounds in Choerospondias axillaris

Choerospondias axillaris is a rich source of various phytochemicals, with concentrations varying depending on the plant part and the extraction solvent used. The following tables summarize the quantitative data available from recent studies.

Table 1: Total Phenolic and Flavonoid Content in Choerospondias axillaris Fruit

| Plant Part | Extraction Solvent | Total Phenolic Content (mg GAE/g dry extract) | Total Flavonoid Content (mg QE/g dry extract) |

| Fruit Peel | Ethanolic | 112.13 | 62.13 |

| Fruit Flesh | Ethanolic | 31.07 | 14.96 |

| Dried Fruit | Acetone | 154.91 | 283.84 |

| Dried Fruit | Methanol (B129727) | 108.53 | 142.05 |

| Dried Fruit | Ethyl Acetate | 85.34 | 115.28 |

| Dried Fruit | Aqueous | 68.28 | 41.72 |

Table 2: Other Major Bioactive Compounds Identified in Choerospondias axillaris

| Compound Class | Specific Compounds Identified | Plant Part(s) |

| Flavonoids | (+)-Catechin, Epicatechin, Quercetin (B1663063), Dihydroquercetin, Naringenin | Fruit (Peel, Flesh), Bark, Leaves |

| Phenolic Acids | Gallic Acid, Protocatechuic Acid, Ellagic Acid | Fruit (Peel, Flesh), Bark |

| Proanthocyanidins | Oligomeric procyanidins (dimers, trimers, tetramers) | Fruit Peel |

| Other | β-Sitosterol, Daucosterol, Stearic Acid, Octacosanol | Fruit |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of bioactive compounds from Choerospondias axillaris.

Extraction of Total Flavonoids by Percolation

This method is suitable for large-scale extraction of flavonoids from C. axillaris.

-

Sample Preparation: Air-dried and powdered plant material (e.g., bark, fruit) is used.

-

Solvent: 60% ethanol (B145695) is employed as the extraction solvent.

-

Procedure:

-

The powdered plant material is soaked in 8 times its weight of 60% ethanol.

-

The mixture is allowed to impregnate for 48 hours.

-

The percolate is collected.

-

The solvent is evaporated under reduced pressure to obtain the crude flavonoid extract.

-

Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds

UAE is an efficient method for extracting phenolic compounds from the fruit of C. axillaris.

-

Sample Preparation: Freeze-dried and powdered fruit material is used.

-

Solvent: A mixture of 75% methanol and 0.1% formic acid is a suitable solvent.

-

Procedure:

-

Mix the powdered sample with the solvent in a solid-to-liquid ratio of 1:10 (w/v).

-

Sonicate the mixture in an ultrasonic bath for 30 minutes at a controlled temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.

-

Filter the pooled supernatant through a 0.22 µm syringe filter prior to analysis.

-

Quantification of Total Phenolic Content (TPC)

The Folin-Ciocalteu method is a standard colorimetric assay for determining the total phenolic content.

-

Reagents: Folin-Ciocalteu reagent, Sodium Carbonate (Na₂CO₃) solution (7.5% w/v), Gallic Acid standard solutions.

-

Procedure:

-

Mix 0.5 mL of the plant extract with 2.5 mL of Folin-Ciocalteu reagent (diluted 1:10 with distilled water).

-

After 5 minutes, add 2 mL of 7.5% Na₂CO₃ solution.

-

Incubate the mixture in the dark at room temperature for 60 minutes.

-

Measure the absorbance at 765 nm using a spectrophotometer.

-

Construct a calibration curve using gallic acid as a standard.

-

Express the results as mg of gallic acid equivalents per gram of dry extract (mg GAE/g).

-

Quantification of Total Flavonoid Content (TFC)

The aluminum chloride colorimetric method is commonly used to quantify total flavonoids.

-

Reagents: Aluminum Chloride (AlCl₃) solution (2% in methanol), Sodium Acetate solution, Quercetin standard solutions.

-

Procedure:

-

Mix 1 mL of the plant extract with 1 mL of 2% AlCl₃ solution.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 430 nm.

-

Construct a calibration curve using quercetin as a standard.

-

Express the results as mg of quercetin equivalents per gram of dry extract (mg QE/g).

-

UPLC-MS/MS for Identification and Quantification of Individual Compounds

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry is a powerful technique for the separation, identification, and quantification of specific phytochemicals.

-

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), often in negative mode for phenolic compounds.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-to-product ion transitions for each analyte.

-

Signaling Pathways and Biological Activities

Extracts from Choerospondias axillaris have been shown to modulate several key signaling pathways, contributing to their observed biological activities.

Anti-Angiogenic Activity of Proanthocyanidins

Proanthocyanidins extracted from the fruit peels of C. axillaris have demonstrated anti-angiogenic effects by inhibiting the phosphorylation of key signaling proteins in endothelial cells.

Figure 1. Inhibition of Angiogenesis by C. axillaris Proanthocyanidins.

Antitumor Activity via Downregulation of Synphilin-1

A methanol extract of C. axillaris fruit has been shown to inhibit the proliferation of breast cancer cells (MDA-MB-231) by downregulating the expression of Synphilin-1 (SNCAIP).

Figure 2. Antitumor Mechanism of C. axillaris Fruit Extract.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the screening of bioactive compounds from Choerospondias axillaris.

Figure 3. General Workflow for Bioactivity Screening.

Conclusion

Choerospondias axillaris is a valuable natural source of the flavanone glycoside this compound, as well as a plethora of other bioactive compounds, including proanthocyanidins, flavonoids, and phenolic acids. While research on this compound itself is limited in recent years, the broader phytochemical profile of this plant shows significant promise for applications in the pharmaceutical and nutraceutical industries. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of the natural compounds derived from Choerospondias axillaris. Further investigation is warranted to isolate and characterize novel compounds and to elucidate their mechanisms of action in various disease models.

Biosynthesis pathway of Choerospondin

An In-depth Technical Guide to the Biosynthesis Pathway of Choerospondin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a significant bioactive flavonoid glycoside, has garnered attention for its potential therapeutic properties. This technical guide provides a comprehensive overview of its biosynthetic pathway, offering valuable insights for researchers in natural product synthesis, metabolic engineering, and drug discovery. This compound is structurally identified as 5,7-dihydroxyflavanone-4'-O-β-D-glucoside, a derivative of the flavanone (B1672756) naringenin (B18129). Its biosynthesis originates from the general phenylpropanoid pathway, a fundamental route in secondary metabolism in plants. This document details the enzymatic steps, presents quantitative data, outlines experimental protocols, and provides visual diagrams of the pathway.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that can be divided into two main stages:

-

Formation of the Naringenin Aglycone: This stage begins with the amino acid L-phenylalanine and proceeds through the core phenylpropanoid and flavonoid biosynthesis pathways to yield naringenin.

-

Glycosylation of Naringenin: In the final step, a glucose moiety is attached to the 4'-hydroxyl group of naringenin to form this compound.

The overall biosynthetic pathway is depicted below:

Step 1: L-Phenylalanine to p-Coumaroyl-CoA (General Phenylpropanoid Pathway)

The pathway initiates with the deamination of L-phenylalanine to form cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) . Subsequently, Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to produce p-coumaric acid[1]. The final step in this initial phase is the activation of p-coumaric acid to its coenzyme A thioester, p-coumaroyl-CoA, by 4-Coumarate:CoA Ligase (4CL) [1].

Step 2: p-Coumaroyl-CoA to Naringenin (Flavonoid Biosynthesis)

This stage marks the entry into the flavonoid-specific pathway. Chalcone Synthase (CHS) , a type III polyketide synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone[2][3]. This is a key regulatory point in flavonoid biosynthesis. The resulting chalcone is then stereospecifically cyclized by Chalcone Isomerase (CHI) to produce the flavanone (2S)-naringenin[3][4].

Step 3: Naringenin to this compound (Glycosylation)

The final step in the biosynthesis of this compound is the glycosylation of the naringenin aglycone. A UDP-glycosyltransferase (UGT) , specifically a glucosyltransferase, catalyzes the transfer of a glucose moiety from UDP-glucose to the 4'-hydroxyl group of naringenin. While the specific UGT from Choerospondias axillaris has not been characterized, flavonoid glucosyltransferases with activity towards the 4'-position of naringenin have been identified in other plant species, such as Dianthus caryophyllus[5].

Quantitative Data: Enzyme Kinetic Parameters

The efficiency of each enzymatic step is crucial for the overall yield of this compound. The following tables summarize the kinetic parameters (Km and kcat/Vmax) for the key enzymes in the pathway, compiled from various sources. It is important to note that these values can vary depending on the source of the enzyme and the assay conditions.

| Enzyme | Source Organism | Substrate | Km (µM) | Vmax or kcat | Reference(s) |

| PAL | Trichosporon cutaneum | L-Phenylalanine | 5000 ± 1100 | - | [5] |

| Musa cavendishii | L-Phenylalanine | 1450 | 0.15 Vmax | [6] | |

| C4H | Glycine max (GmC4H2) | trans-Cinnamic acid | 6.438 ± 0.74 | 3.6 ± 0.15 nmol/min/mg | [7] |

| Glycine max (GmC4H14) | trans-Cinnamic acid | 2.74 ± 0.18 | 56.38 ± 0.73 nmol/min/mg | [7] | |

| 4CL | Selaginella moellendorffii (Sm4CL1) | p-Coumaric acid | 11.89 | 0.49 ± 0.02 s-1 (kcat) | [8] |

| Populus trichocarpa x P. deltoides | 4-Coumaric acid | 80 | - | ||

| CHS | Panicum virgatum | p-Coumaroyl-CoA | 1.15 ± 0.16 | 0.0097 ± 0.0002 s-1 (kcat) | [2] |

| CHI | Citrus sinensis | Naringenin chalcone | 4 | 67 mkat/kg (Vmax) | |

| Glycine max | 2',4',4-Trihydroxychalcone | - | 11,000 min-1 (kcat) | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the biosynthesis of this compound.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This protocol is adapted from a spectrophotometric method that measures the formation of trans-cinnamic acid from L-phenylalanine.

Materials:

-

0.2 M Borate (B1201080) buffer (pH 8.7)

-

0.1 M L-Phenylalanine

-

1 M Trichloroacetic acid (TCA)

-

Enzyme extract

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture in a test tube containing 0.5 mL of borate buffer, 0.2 mL of enzyme extract, and 1.3 mL of distilled water.

-

Initiate the reaction by adding 1.0 mL of 0.1 M L-phenylalanine.

-

Incubate the mixture at 32°C for 30-60 minutes.

-

Stop the reaction by adding 0.5 mL of 1 M TCA.

-

Prepare a control sample where L-phenylalanine is added after the TCA.

-

Measure the absorbance of the reaction mixture and the control at 290 nm.

-

The PAL activity is calculated based on the increase in absorbance due to the formation of trans-cinnamic acid, using a standard curve of trans-cinnamic acid.

Chalcone Synthase (CHS) Activity Assay

This protocol describes a coupled enzyme assay for CHS activity, measuring the formation of naringenin from p-coumaroyl-CoA and malonyl-CoA.

Materials:

-

100 mM HEPES-KOH buffer (pH 7.0)

-

2 mM Dithiothreitol (DTT)

-

Purified recombinant CHS protein

-

Malonyl-CoA

-

p-Coumaroyl-CoA

-

HPLC system with a C18 column

Procedure:

-

Prepare the reaction mixture in a total volume of 250 µL containing 100 mM HEPES-KOH buffer (pH 7.0), 2 mM DTT, 10 µg of purified CHS protein, 200 µM malonyl-CoA, and varying concentrations of p-coumaroyl-CoA (e.g., 20-200 µM) for kinetic analysis.

-

Incubate the reaction at 35°C for 30 minutes.

-

Terminate the reaction by adding an equal volume of methanol (B129727) or by boiling.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to quantify the naringenin chalcone or its cyclized product, naringenin.

Chalcone Isomerase (CHI) Activity Assay

This spectrophotometric assay measures the decrease in absorbance of naringenin chalcone as it is converted to naringenin.

Materials:

-

50 mM Potassium phosphate (B84403) buffer (pH 7.6)

-

1 mg/mL Bovine serum albumin (BSA)

-

Naringenin chalcone (substrate) dissolved in DMSO

-

Purified recombinant CHI protein

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture in a cuvette with 50 mM potassium phosphate buffer (pH 7.6) containing 1 mg/mL BSA.

-

Add naringenin chalcone to a final concentration of 50 µM.

-

Initiate the reaction by adding an appropriate amount of the purified CHI enzyme.

-

Monitor the decrease in absorbance at 390 nm at 25°C.

-

A control reaction without the enzyme should be run to account for the spontaneous cyclization of the chalcone. The rate of the spontaneous reaction is subtracted from the total rate.

UDP-Glycosyltransferase (UGT) Activity Assay

This protocol is a general method for assaying flavonoid glycosyltransferase activity, which can be adapted for the specific glycosylation of naringenin.

Materials:

-

100 mM Tris-HCl buffer (pH 7.5)

-

0.1% (v/v) β-mercaptoethanol

-

UDP-glucose (sugar donor)

-

Naringenin (acceptor substrate) dissolved in DMSO

-

Purified recombinant UGT protein

-

HPLC system

Procedure:

-

Prepare the standard reaction mixture in a total volume of 50 µL containing 100 mM Tris-HCl (pH 7.5), 0.1% (v/v) β-mercaptoethanol, 2.5 mM UDP-glucose, 0.2 mM naringenin, and 20 µg of recombinant UGT protein.

-

Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding an equal volume of methanol.

-

Centrifuge to remove any precipitate.

-

Analyze the supernatant by HPLC to detect and quantify the formation of naringenin-4'-O-glucoside (this compound).

Visualizations of Key Processes

Enzymatic Mechanism of Chalcone Synthase (CHS)

The catalytic cycle of CHS involves a series of decarboxylation and condensation reactions, followed by a final cyclization.

Workflow for Enzyme Purification and Analysis

A typical workflow for the purification and characterization of a recombinant enzyme from the this compound biosynthesis pathway is illustrated below.

References

- 1. Structural and Interactional Analysis of the Flavonoid Pathway Proteins: Chalcone Synthase, Chalcone Isomerase and Chalcone Isomerase-like Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]

- 4. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. investigacion.unirioja.es [investigacion.unirioja.es]

- 7. Chalcone synthase - Proteopedia, life in 3D [proteopedia.org]

- 8. Transport and accumulation of flavonoids in grapevine (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Choerospondin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choerospondin, a naturally occurring flavanone (B1672756) glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties. Isolated primarily from the bark of Choerospondias axillaris, this compound has demonstrated promising antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its interaction with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is structurally identified as 5,7-dihydroxy flavanone-4'-β-D-glucoside. Its fundamental properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₂O₁₀ | [1] |

| Molecular Weight | 434.39 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Melting Point | Data not readily available in the reviewed literature. | |

| Solubility | Soluble in DMSO (100 mg/mL) | N/A |

| CAS Number | 81202-36-0 | N/A |

Table 2: Spectroscopic Data for this compound

While specific experimental spectra for this compound are not widely available, the following table outlines the expected characteristic signals based on its chemical structure.

| Spectroscopic Technique | Expected Characteristics |

| UV-Vis (in Methanol) | Expected λmax around 280-290 nm and 320-330 nm, characteristic of the flavanone chromophore. |

| Infrared (IR) | Characteristic peaks for O-H stretching (broad band ~3400 cm⁻¹), C=O stretching of the flavanone ketone (~1680 cm⁻¹), aromatic C=C stretching (~1600-1450 cm⁻¹), and C-O stretching of the glycosidic bond and hydroxyl groups (~1200-1000 cm⁻¹). |

| ¹H NMR | Signals corresponding to the aromatic protons of the A and B rings of the flavanone skeleton, the characteristic protons of the C-ring (H-2, H-3), and the protons of the glucose moiety. |

| ¹³C NMR | Resonances for the 15 carbons of the flavanone core and the 6 carbons of the glucose unit. |

| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to its molecular weight, along with fragmentation patterns resulting from the loss of the glucose moiety and cleavage of the flavanone ring. |

Biological Activities and Signaling Pathways

This compound, as a key flavonoid component of Choerospondias axillaris, is believed to contribute significantly to the plant's observed antioxidant and anti-inflammatory effects. These biological activities are intrinsically linked to its ability to modulate critical cellular signaling pathways.

Antioxidant Activity

The antioxidant properties of flavonoids like this compound are primarily attributed to their ability to scavenge free radicals. The presence of hydroxyl groups on the aromatic rings is crucial for this activity, as they can donate a hydrogen atom to stabilize reactive oxygen species (ROS).

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Flavonoids have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is often achieved through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Modulation of Signaling Pathways

The biological effects of this compound are mediated through its interaction with intracellular signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most significant pathways modulated by flavonoids.

-

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[2] Flavonoids can inhibit NF-κB activation by preventing IκB degradation.[3]

-

MAPK Signaling Pathway: The MAPK pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[4][5] It consists of a cascade of protein kinases that relay extracellular signals to the nucleus. Flavonoids can modulate MAPK signaling, thereby influencing cellular responses to inflammatory stimuli.

Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.

Caption: General overview of the MAPK signaling cascade and its modulation by this compound.

Experimental Protocols

The following section details the methodologies for the isolation of this compound and the assessment of its biological activities.

Isolation and Purification of this compound from Choerospondias axillaris Bark[1][6]

This protocol describes a general procedure for the extraction and isolation of flavonoids, including this compound.

Caption: Experimental workflow for the isolation and purification of this compound.

Methodology:

-

Preparation of Plant Material: The bark of Choerospondias axillaris is collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered bark is subjected to percolation with 8 times its volume of 60% ethanol. The mixture is impregnated for 48 hours.[6]

-

Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to yield a concentrated crude extract.

-

Column Chromatography: The crude extract is subjected to silica gel column chromatography.

-

Elution and Fraction Collection: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a chloroform-methanol gradient). Fractions are collected systematically.

-

Thin-Layer Chromatography (TLC): The collected fractions are monitored by TLC to identify those containing this compound.

-

Pooling and Further Purification: Fractions showing a prominent spot corresponding to this compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

DPPH Radical Scavenging Assay for Antioxidant Activity[7][8][9][10]

This assay is a common and reliable method to evaluate the free radical scavenging capacity of a compound.

Methodology:

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve 3.94 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 100 mL of methanol (B129727). This solution should be freshly prepared and stored in the dark.

-

Test Sample and Standard: Prepare stock solutions of this compound and a standard antioxidant (e.g., ascorbic acid) in methanol. Create a series of dilutions from these stock solutions.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of various concentrations of the test sample or standard to different wells.

-

Add 50 µL of the DPPH solution to each well.

-

For the control, add 50 µL of methanol and 50 µL of the DPPH solution. For the blank, add 100 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging Activity = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.

-

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity[11][12][13]

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

-

Cell Culture:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

-

Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. A control group without LPS stimulation and a group with LPS but without the test compound should be included.

-

-

Measurement of Nitrite:

-

After incubation, collect the cell supernatant.

-

Nitrite concentration in the supernatant, an indicator of NO production, is measured using the Griess reagent.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Calculation:

-

The percentage of NO inhibition is calculated using the formula: % NO Inhibition = [(A_LPS - A_sample) / A_LPS] * 100 where A_LPS is the absorbance of the LPS-stimulated group and A_sample is the absorbance of the sample-treated group.

-

Conclusion

This compound stands out as a promising natural compound with significant antioxidant and anti-inflammatory potential. Its ability to modulate key signaling pathways like NF-κB and MAPK underscores its therapeutic relevance. While comprehensive data on some of its physical properties remain to be fully elucidated, the information presented in this guide provides a solid foundation for further research and development. The detailed experimental protocols offer practical guidance for the isolation, characterization, and biological evaluation of this compound, paving the way for its potential application in the pharmaceutical and nutraceutical industries. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully unlock its therapeutic potential.

References

- 1. journals.directresearchpublisher.org [journals.directresearchpublisher.org]

- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Role of the NF-kB signalling pathway in heterotopic ossification: biological and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. MAPK Signaling Pathway - Creative Biogene [creative-biogene.com]

- 6. [Extracting flavonoids from Choerospondias axillaris by percolation] - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anticancer Potential of Choerospondin and Related Compounds from Choerospondias axillaris

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Choerospondias axillaris, a plant native to parts of Asia, has a history of use in traditional medicine. Recent scientific investigations have begun to validate its therapeutic potential, particularly in the realm of oncology. The fruit of this plant is a rich source of bioactive compounds, including flavonoids, proanthocyanidins, and unique alkenyl derivatives known as choerosponins and choerosponols. This technical guide provides a comprehensive overview of the preliminary biological activities of these compounds, with a focus on their anticancer properties. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who are exploring novel natural products for cancer therapy. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the proposed mechanisms of action.

Anticancer Activity of Bioactive Compounds from Choerospondias axillaris

The anticancer potential of extracts and isolated compounds from Choerospondias axillaris has been demonstrated in both in vitro and in vivo studies. The fruit extract has shown significant efficacy in animal models of skin cancer, while isolated compounds exhibit cytotoxic effects against various human cancer cell lines.

In Vitro Cytotoxicity

Recent studies have led to the isolation and characterization of alkenyl derivatives from the fruit of Choerospondias axillaris, namely choerosponins and choerosponols. Choerosponin B, in particular, has demonstrated notable inhibitory effects on the growth of several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a biological function, are presented in the table below.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Choerosponin B | HCT-15 | Colon Carcinoma | 3 - 13 |

| HeLa | Cervical Carcinoma | 3 - 13 | |

| A2780 | Ovarian Cancer | 3 - 13 |

Table 1: In Vitro Cytotoxicity of Choerosponin B against Human Cancer Cell Lines.

In Vivo Anticancer Efficacy of Choerospondias axillaris Fruit Extract

The anticancer activity of a methanolic extract of Choerospondias axillaris fruit has been evaluated in a chemically induced skin carcinogenesis model in Swiss albino mice. The study demonstrated a significant reduction in tumor incidence and multiplicity in the groups treated with the extract.

| Treatment Group | Dosage | Tumor Incidence (%) | Cumulative Number of Papillomas | Tumor Yield |

| Toxic Control (DMBA/croton oil) | - | 100 | 18 | 1.5 |

| C. axillaris Extract | 200 mg/kg | 50 | 9 | 1.5 |

| C. axillaris Extract | 400 mg/kg | 33.7 | 4 | 0.66 |

| 5-Fluorouracil (Positive Control) | 10 mg/kg | 42.5 | 6 | 1.0 |

Table 2: In Vivo Anticancer Activity of Choerospondias axillaris Fruit Extract in a DMBA/Croton Oil-Induced Skin Carcinogenesis Model.[1]

Proposed Mechanisms of Action

The anticancer activity of compounds from Choerospondias axillaris is likely mediated through multiple mechanisms. One promising lead comes from the investigation of choerosponol A, a related compound that has been shown to target the monocarboxylate transporter 1 (MCT1). Additionally, the induction of apoptosis is a common mechanism for many anticancer agents.

Inhibition of Monocarboxylate Transporter 1 (MCT1)

MCT1 is a transporter protein that plays a crucial role in cancer cell metabolism by facilitating the transport of lactate (B86563) and other monocarboxylates across the cell membrane. In many cancer cells, which exhibit high rates of glycolysis (the Warburg effect), MCT1 is essential for managing the resulting acidic microenvironment and providing fuel for mitochondrial respiration. Inhibition of MCT1 can disrupt cancer cell metabolism, leading to cell death. The proposed mechanism of action for choerosponol A involves the inhibition of this transporter.

Caption: Inhibition of MCT1 by Choerosponol A.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many chemotherapeutic agents exert their effects by inducing apoptosis. The significant reduction in tumor growth observed with Choerospondias axillaris extracts suggests that the induction of apoptosis is a likely mechanism of action. This process involves a cascade of signaling events that can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, culminating in the activation of caspases, which are the executioners of cell death.

Caption: General Apoptotic Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of the biological activity of compounds like this compound.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

References

The Pharmacological and Ethnomedicinal Potential of Choerospondias axillaris: A Technical Guide for Researchers

An In-depth Review of Traditional Uses, Phytochemistry, and Mechanisms of Action

Abstract

Choerospondias axillaris (Roxb.) B.L.Burtt & A.W.Hill, a fruit-bearing tree native to Nepal and the Himalayan region, has a rich history in traditional medicine for treating a variety of ailments.[1][2] This technical guide provides a comprehensive overview of the ethnopharmacological relevance, phytochemical composition, and pharmacological activities of C. axillaris, with a focus on its molecular mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the therapeutic potential of this plant. The guide summarizes quantitative data on bioactive compounds, details key experimental protocols for assessing its biological activities, and visualizes the signaling pathways modulated by its extracts and constituents.

Traditional Medicinal Uses

Choerospondias axillaris, commonly known as "Lapsi" or "Nepali Hog Plum," has been utilized for centuries in traditional medicine systems, particularly in Nepal and China.[1][2] The fruit, bark, and leaves are the primary parts of the plant used for their therapeutic properties.[1] Traditionally, the fruit is consumed fresh, pickled, or processed into various food products.[2][3]

Ethnobotanical studies and traditional texts report the use of C. axillaris for a range of conditions, including:

-

Cardiovascular Diseases: The fruit has been traditionally used to treat cardiovascular ailments.[2]

-

Kidney Ailments: It is also employed in folk medicine for managing kidney-related issues.[2]

-

Digestive Health: The fruit is known to aid digestion.[4]

-

Treatment of Burns: The bark of the C. axillaris tree has been used topically to treat second-degree burns.[1]

-

Anti-inflammatory and Antioxidant: Traditional knowledge suggests its use for conditions associated with inflammation and oxidative stress.

Traditional Preparation Methods

While specific dosages and preparations can vary, some general methods have been documented:

-

Aqueous Extraction: An aqueous extract of the fruit is prepared by boiling the dried and powdered fruit in water. One traditional method involves boiling 10g of the dried fruit powder in 100 ml of distilled water for 30 minutes.[5]

-

Ethanol (B145695) Extraction: An ethanolic extract can be prepared by macerating the fruit powder in ethanol. For instance, 10g of C. axillaris powder can be soaked in 100ml of 80% ethanol for 24 hours on an orbital shaker.[5]

-

Percolation: For extracting flavonoids, a percolation method has been optimized using 60% ethanol with a 48-hour impregnation period.[6]

-

Beverages: A traditional beverage is made by removing the nucleus from the fresh fruit, mixing the pulp with fresh mulberry, and then subjecting it to enzymatic hydrolysis. The fruit stones are also boiled to create an extract that is then combined with the fruit juice.[7]

Phytochemical Composition

Choerospondias axillaris is rich in a variety of bioactive compounds, with polyphenols, particularly flavonoids and phenolic acids, being the most prominent. The concentration of these compounds can vary depending on the plant part, extraction solvent, and geographical location.

Quantitative Analysis of Phytochemicals

The following tables summarize the quantitative data on the phytochemical content and in vitro activities of C. axillaris extracts.

Table 1: Total Phenolic and Flavonoid Content of Choerospondias axillaris Fruit Extracts

| Extraction Solvent | Total Phenolic Content (μg GAE/mg of dry extract) | Total Flavonoid Content (μg QE/mg of dry extract) | Reference |

| Acetone | 154.91 ± 0.16 | 283.84 ± 7.73 | [8] |

| Methanol (B129727) | Not Reported | Not Reported | |

| Ethyl Acetate | Not Reported | Not Reported | |

| Water | 68.28 ± 2.49 | 41.72 ± 2.40 | [8] |

| Aqueous (whole fruit) | 568 mg GAE/g dry material | 2.09 mg QE/g dry material | [9] |

| Ethanolic (peel) | 112.13 mg GAE/g of dried extract | 62.13 mg QE/g of dried extract | [8] |

| Ethanolic (flesh) | 31.07 mg GAE/g of dried extract | 14.96 mg QE/g of dried extract | [8] |

Table 2: In Vitro Pharmacological Activities of Choerospondias axillaris Fruit Extracts

| Assay | Extraction Solvent | IC50 Value | Reference |

| DPPH Radical Scavenging | Acetone | 15.72 µg/mL | [8] |

| Xanthine (B1682287) Oxidase Inhibition | Acetone | 20.80 µg/mL | [8] |

| Anticancer (MDA-MB-231 cells) | Methanol | 6.1 ± 0.49 mg/ml | [10] |

| DPPH Radical Scavenging (CALP-1 polysaccharide from leaves) | - | 0.79 mg·mL−1 | [11] |

| DPPH Radical Scavenging (CALP-2 polysaccharide from leaves) | - | 1.06 mg·mL−1 | [11] |

Pharmacological Activities and Mechanisms of Action

Modern pharmacological studies have begun to validate the traditional uses of C. axillaris, revealing a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and cardioprotective effects. These activities are attributed to the plant's rich phytochemical profile.

Signaling Pathways

Choerospondias axillaris extracts and their bioactive constituents have been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Extracts of C. axillaris have been shown to inhibit this pathway.

Caption: Inhibition of the NF-κB signaling pathway by C. axillaris.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway involved in inflammation, cell proliferation, and apoptosis. It consists of three main cascades: ERK, JNK, and p38. Various extracellular stimuli can activate these cascades, leading to the phosphorylation of downstream transcription factors that regulate gene expression. Bioactive compounds in C. axillaris have been found to modulate the phosphorylation of key proteins in the MAPK pathway.

Caption: Modulation of MAPK signaling pathways by C. axillaris.

The NLRP3 inflammasome is a multi-protein complex that plays a key role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in various inflammatory diseases. C. axillaris has been shown to inhibit the activation of the NLRP3 inflammasome.

Caption: Inhibition of the NLRP3 inflammasome pathway by C. axillaris.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to evaluate the pharmacological activities of C. axillaris extracts.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), thus neutralizing it.

-

Reagents and Equipment:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (analytical grade)

-

Choerospondias axillaris extract

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader or spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

-

Prepare serial dilutions of the C. axillaris extract and ascorbic acid in the same solvent.

-

In a 96-well plate, add a specific volume of the extract or standard to the wells.

-

Add a fixed volume of the DPPH solution to each well.

-

The reaction mixture is incubated in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

A blank containing only the solvent and DPPH is also measured.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Xanthine Oxidase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzyme xanthine oxidase, which is involved in the production of uric acid.

-

Reagents and Equipment:

-

Xanthine oxidase from bovine milk

-

Xanthine

-

Potassium phosphate (B84403) buffer (pH 7.5)

-

Choerospondias axillaris extract

-

Allopurinol (positive control)

-

96-well microplate

-

Microplate reader or spectrophotometer

-

-

Procedure:

-

Prepare a solution of xanthine oxidase in phosphate buffer.

-

Prepare a solution of xanthine (substrate) in the same buffer.

-

Prepare serial dilutions of the C. axillaris extract and allopurinol.

-

In a 96-well plate, add the buffer, extract or standard, and xanthine oxidase solution.

-

Pre-incubate the mixture at 25°C for 15 minutes.

-

Initiate the reaction by adding the xanthine solution.

-

Measure the increase in absorbance at 295 nm for a set period (e.g., 15-30 minutes), which corresponds to the formation of uric acid.

-

-

Calculation: The percentage of xanthine oxidase inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor.

MTT Assay (Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Reagents and Equipment:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Cancer cell line (e.g., MDA-MB-231)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

-

Choerospondias axillaris extract

-

96-well cell culture plate

-

CO2 incubator

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a specific density (e.g., 2x10^4 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the C. axillaris extract for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a wavelength of 570 nm.

-

-

Calculation: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration of the extract that inhibits 50% of cell growth) is then determined.

NLRP3 Inflammasome Activation Assay

This assay is used to determine if a substance can inhibit the activation of the NLRP3 inflammasome, typically by measuring the release of IL-1β.

-

Reagents and Equipment:

-

THP-1 cells (human monocytic cell line) or bone marrow-derived macrophages (BMDMs)

-

Lipopolysaccharide (LPS)

-

Nigericin (B1684572) or ATP (NLRP3 activators)

-

Choerospondias axillaris extract

-

Complete cell culture medium

-

ELISA kit for human or mouse IL-1β

-

24-well cell culture plate

-

CO2 incubator

-

-

Procedure:

-

Differentiate THP-1 cells into macrophages using PMA.

-

Prime the cells with LPS (e.g., 1 µg/mL) for a few hours to upregulate the expression of pro-IL-1β and NLRP3.

-

Pre-treat the cells with various concentrations of the C. axillaris extract.

-

Activate the NLRP3 inflammasome by adding an activator like nigericin or ATP.

-

Incubate for a specific period.

-

Collect the cell culture supernatants.

-

Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

-

Analysis: The inhibitory effect of the extract is determined by the reduction in IL-1β secretion compared to the untreated, activated control cells.

Conclusion and Future Directions

Choerospondias axillaris is a plant with significant potential for the development of novel therapeutic agents. Its traditional use for a variety of ailments is being increasingly validated by modern scientific research, which has demonstrated its potent antioxidant, anti-inflammatory, and anticancer properties. The ability of its extracts and bioactive compounds to modulate key signaling pathways such as NF-κB, MAPK, and the NLRP3 inflammasome provides a molecular basis for its observed pharmacological effects.

For researchers, scientists, and drug development professionals, C. axillaris represents a promising source of lead compounds. Future research should focus on:

-

Bioactivity-Guided Fractionation and Isolation: To identify the specific compounds responsible for the observed pharmacological activities.

-

In-depth Mechanistic Studies: To further elucidate the molecular targets and mechanisms of action of the isolated compounds.

-

In Vivo Studies and Clinical Trials: To evaluate the efficacy and safety of C. axillaris extracts and their purified components in preclinical and clinical settings.

-

Standardization of Extracts: To ensure the quality, consistency, and efficacy of C. axillaris-based products.

The comprehensive data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of Choerospondias axillaris. Continued research in this area is likely to yield valuable insights and may lead to the development of new and effective treatments for a range of human diseases.

References

- 1. Lapsi (Choerospondias axillaris (Roxb.) B.L.Burtt & A.W.Hill): A review on traditional uses, chemical constituents and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tropicalplantresearch.com [tropicalplantresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. botanicalarchive.com [botanicalarchive.com]

- 5. researchgate.net [researchgate.net]

- 6. [Extracting flavonoids from Choerospondias axillaris by percolation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN105054178A - Choerospondias axillaris and mulberry beverage and preparation method thereof - Google Patents [patents.google.com]